molecular formula C17H15N3O2S B2587699 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1797637-97-8

1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2587699
CAS No.: 1797637-97-8
M. Wt: 325.39
InChI Key: ONKGBFGEHZXISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibitors and Antioxidants

Thiophene derivatives have been explored for their potential as cholinesterase inhibitors, which could be useful in treating diseases like Alzheimer's. For instance, thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have shown to be effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some compounds exhibiting significant inhibitory activity and good antioxidant potential (Kausar et al., 2021).

Antimicrobial Activity

Compounds containing thiophene and carboxamide groups have also been reported to possess antimicrobial properties. A study synthesized derivatives that were more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, suggesting their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Properties

IUPAC Name

1-methyl-6-oxo-N-[(2-thiophen-3-ylphenyl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-20-16(21)7-6-15(19-20)17(22)18-10-12-4-2-3-5-14(12)13-8-9-23-11-13/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKGBFGEHZXISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.